5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Molecular Stabilities and Docking Studies
A study by Karayel (2021) explored the tautomeric properties, conformations, and anti-cancer properties of various benzimidazole derivatives, including analyses using density functional theory and molecular docking. These compounds showed potential as EGFR inhibitors, highlighting their relevance in cancer research and treatment strategies (Karayel, 2021).
Pharmacological Activity of Stereoisomers
Research by Muto et al. (1988) on the separation of stereo- and optical isomers of a calcium antagonist compound revealed significant differences in antihypertensive activities. This work underscores the importance of stereochemistry in the development of therapeutic agents (Muto et al., 1988).
Corrosion Inhibition by Piperidine Derivatives
A study conducted by Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, the study provided insights into the compounds' effectiveness in protecting metals from corrosion, which could be applicable in materials science and engineering (Kaya et al., 2016).
Insecticidal Activity of Pyridine Derivatives
Bakhite et al. (2014) synthesized and tested the insecticidal activity of various pyridine derivatives. One compound exhibited approximately four times the insecticidal activity of a commercial insecticide, demonstrating the potential of such chemical compounds in agricultural pest control (Bakhite et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-21-3-7-23(8-4-21)19-37-30-15-25-17-32(27-11-13-28(14-12-27)33(35)36)18-26(29(25)34)16-31-38-20-24-9-5-22(2)6-10-24/h3-16,25-26H,17-20H2,1-2H3/b30-15-,31-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEWUNRDMDCCAA-IOMVTZLUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2CN(CC(C2=O)C=NOCC3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2CN(CC(C2=O)/C=N\OCC3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one |
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